N-((4-羟基色满-4-基)甲基)萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

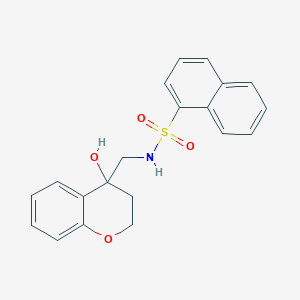

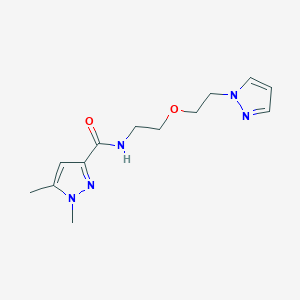

N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide, also known as HN-S-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HN-S-1 is a sulfonamide derivative that contains a naphthalene ring and a chroman moiety, which makes it a unique compound with diverse properties.

科学研究应用

荧光传感和细胞内成像

萘基磺酰胺化合物已被开发为用于选择性检测和成像的荧光探针。例如,一种萘基磺酰胺席夫碱在 Al3+ 离子存在下表现出显着的荧光增强,表明其在水性体系中用于金属离子检测的应用。这种对铝离子的敏感性使其成为细胞内成像和环境监测的潜在工具,突显了磺酰胺衍生物在生化传感和分析中的效用 (Mondal 等,2015).

分子合成和表征

磺酰胺化合物,如 4-甲基-N-(萘-1-基)苯磺酰胺,已得到合成和表征,揭示了其分子结构和电子性质的见解。此类研究涉及使用 X 射线衍射和密度泛函理论 (DFT) 等技术进行详细分析,为开发具有特定性能的新材料和化学物质以用于各种应用提供了基础知识 (Sarojini 等,2012).

蛋白质结合研究

对磺酰胺衍生物的研究还扩展到它们与蛋白质的相互作用。例如,基于磺酰胺结构的荧光探针已被用于研究与牛血清白蛋白(蛋白质-药物相互作用的常见模型)的结合机制。此类研究对于了解潜在治疗剂的药代动力学和动力学至关重要,为开发更有效的药物提供了一条途径 (Jun 等,1971).

化学传感和成像

进一步展示了萘磺酰胺衍生物的多功能性,这些化合物已被用作化学传感器来检测溶液中的离子,如 Al(III),在环境监测和化学分析中提供应用。这些化合物与特定离子形成配合物的能力导致荧光增强,从而实现灵敏的检测方法,可应用于各种科学和工业环境 (Ding 等,2013).

作用机制

Target of Action

The compound “N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide” belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Biochemical Pathways

The compound “N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide” might affect the pathways involving the enzymes it targets. For instance, inhibition of carbonic anhydrase could affect fluid balance and pH regulation, while inhibition of dihydropteroate synthetase could disrupt folate synthesis .

Pharmacokinetics

Sulfonamides are generally well absorbed and widely distributed in the body .

Result of Action

The molecular and cellular effects of “N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide” would depend on the specific targets it interacts with and the extent of these interactions. In general, sulfonamides can cause a variety of effects due to their inhibition of key enzymes .

生化分析

Biochemical Properties

N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide plays a crucial role in biochemical reactions, particularly in the inhibition of Plasmodium male gamete formation. This compound interacts with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. The interaction stabilizes Pfs16 in lysates from activated mature gametocytes, thereby blocking the formation of male gametes and subsequent transmission of the parasite . The nature of these interactions involves binding to the protein, which prevents its normal function and disrupts the life cycle of the parasite.

Cellular Effects

The effects of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide on various types of cells and cellular processes are profound. In Plasmodium falciparum, this compound inhibits male gamete formation, which is a critical step in the parasite’s life cycle. This inhibition affects cell signaling pathways and gene expression related to gametogenesis. The compound’s impact on cellular metabolism includes the disruption of normal metabolic processes required for gamete formation .

Molecular Mechanism

At the molecular level, N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide exerts its effects through binding interactions with Pfs16. This binding inhibits the protein’s function, leading to the prevention of male gamete formation. The compound also induces changes in gene expression related to gametogenesis, further disrupting the parasite’s life cycle . Enzyme inhibition plays a significant role in this mechanism, as the compound effectively blocks the activity of enzymes necessary for gamete formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on Plasmodium gametogenesis over extended periods . Degradation can occur under certain conditions, potentially reducing its effectiveness.

Dosage Effects in Animal Models

The effects of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits Plasmodium gametogenesis without significant adverse effects. At higher doses, toxic effects have been observed, including potential damage to host tissues . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum efficacy with minimal toxicity.

Metabolic Pathways

N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide is involved in specific metabolic pathways within the Plasmodium parasite. The compound interacts with enzymes and cofactors that are crucial for gametogenesis. These interactions disrupt normal metabolic flux and alter metabolite levels, further inhibiting the formation of male gametes .

Transport and Distribution

Within cells and tissues, N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it reaches the target sites within the parasite . The compound’s distribution is critical for its efficacy in inhibiting gametogenesis.

Subcellular Localization

The subcellular localization of N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide is primarily within the parasitophorous vacuole of Plasmodium falciparum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the parasite . The compound’s activity and function are closely linked to its precise localization within the parasite cells.

属性

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c22-20(12-13-25-18-10-4-3-9-17(18)20)14-21-26(23,24)19-11-5-7-15-6-1-2-8-16(15)19/h1-11,21-22H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZXLNYVXPTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)

![benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2564096.png)

![1-[[3-(Difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2564099.png)

amine](/img/structure/B2564100.png)

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)

![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)

![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)